7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with an α,β-unsaturated nitrile under basic conditions. The reaction proceeds through a nucleophilic attack of the pyrazole nitrogen on the nitrile carbon, followed by cyclization to form the fused ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.
Reduction: Reduced derivatives with amine or alcohol groups.
Substitution: Substituted derivatives with various functional groups replacing the nitrile group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with substrates and thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Aminocyclohexyl)amino]-7-(propan-2-ylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 with high specificity makes it a valuable compound for targeted cancer therapy .
Properties
Molecular Formula |
C10H10N4 |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
7-propan-2-ylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C10H10N4/c1-7(2)9-3-4-12-10-8(5-11)6-13-14(9)10/h3-4,6-7H,1-2H3 |
InChI Key |
WPGLSNIDHMTJCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=NC2=C(C=NN12)C#N |
Origin of Product |
United States |
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